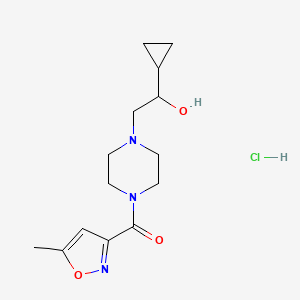

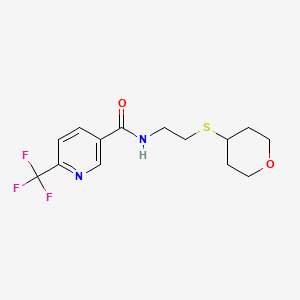

![molecular formula C18H23NO5 B2981395 1'-(tert-Butoxycarbonyl)-2H-spiro[benzofuran-3,4'-piperidine]-2-carboxylic acid CAS No. 937254-18-7](/img/structure/B2981395.png)

1'-(tert-Butoxycarbonyl)-2H-spiro[benzofuran-3,4'-piperidine]-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1’-(tert-Butoxycarbonyl)-2H-spiro[benzofuran-3,4’-piperidine]-2-carboxylic acid” is a type of tert-butyloxycarbonyl-protected amino acid . The tert-butyloxycarbonyl (Boc) group is a common protective group for amino groups in peptide synthesis . It is also used for the protection of hydroxy groups .

Synthesis Analysis

The synthesis of this compound involves the use of amino acid ionic liquids (AAILs) for organic synthesis . A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C18H25NO4 . It is a complex structure that includes a benzofuran and piperidine ring, along with a carboxylic acid group .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its use in peptide synthesis . The distinctive coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its structure and the presence of the Boc group . It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .科学的研究の応用

Synthesis of Complex Organic Molecules

The molecule serves as a critical intermediate in the synthesis of spiro[indole-3,4′-piperidin]-2-ones, illustrating its utility in constructing complex organic structures. Starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid, researchers have developed a method to obtain this system through high-yielding steps, including anilide formation, N(1)-protection, and intramolecular cyclization under palladium catalysis. This pathway underscores the compound's importance in synthetic organic chemistry, enabling the creation of novel spirocyclic compounds with potential biological activities (Freund & Mederski, 2000).

Development of Pharmaceutical Agents

This molecule is crucial in the discovery and development of new pharmaceutical agents, particularly as sigma receptor ligands. Research has shown that variations of the spiro[piperidine] framework, closely related to the mentioned compound, demonstrate significant binding affinity for sigma receptors. These findings are instrumental in the pharmaceutical industry for the development of drugs targeting various neurological disorders and providing insight into the therapeutic potential of sigma ligands (Maier & Wünsch, 2002). Additionally, spiro compounds synthesized from similar structures have shown high affinity and selectivity for sigma(1) receptors, further highlighting their importance in medicinal chemistry research (Moltzen, Perregaard, & Meier, 1995).

作用機序

Target of Action

Compounds with similar structures are often used in organic synthesis, particularly in peptide synthesis .

Mode of Action

It is used to protect amines from unwanted reactions during multi-step synthesis .

Biochemical Pathways

Compounds with similar structures are often used in the synthesis of peptides, which play crucial roles in various biochemical pathways .

Result of Action

It is known that the boc group can be removed under acidic conditions, which can lead to the formation of the free amine . This can be a crucial step in the synthesis of peptides.

Action Environment

The action, efficacy, and stability of 1’-(tert-Butoxycarbonyl)-2H-spiro[benzofuran-3,4’-piperidine]-2-carboxylic Acid can be influenced by various environmental factors. For instance, the removal of the Boc group typically requires acidic conditions . Furthermore, the stability of the compound can be affected by factors such as temperature, pH, and the presence of other reactive species.

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

将来の方向性

The future directions for this compound involve expanding the applicability of AAILs in organic synthesis . This includes the development of new strategies for deprotection of this complexant class . The pursuit of more complex, functionally diverse structures continues to expand the need to develop differential protecting group installation and deprotection strategies .

特性

IUPAC Name |

1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2H-1-benzofuran-3,4'-piperidine]-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO5/c1-17(2,3)24-16(22)19-10-8-18(9-11-19)12-6-4-5-7-13(12)23-14(18)15(20)21/h4-7,14H,8-11H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUVBEMXUNRGMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)C(OC3=CC=CC=C23)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

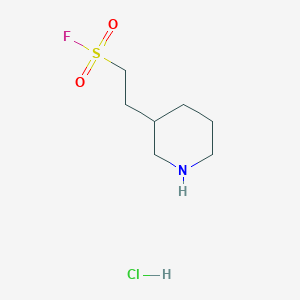

![5-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2981317.png)

![2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyrimidine](/img/structure/B2981321.png)

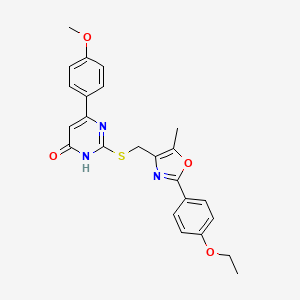

![2-(4,5-dimethoxy-2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2981326.png)

![9-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]purin-6-amine](/img/structure/B2981329.png)

![5-chloro-2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2981330.png)

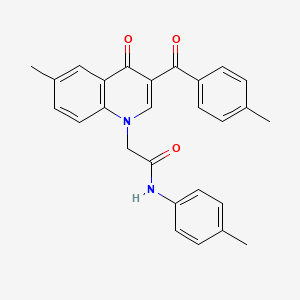

![1-(2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetyl)-4-phenylpiperidine-4-carbonitrile](/img/structure/B2981332.png)

![4-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2981333.png)

![N-[2-Methoxy-2-(3-methoxyphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2981335.png)